1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one
Description
This compound features a pyridin-2(1H)-one core substituted with a cyclopropyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 4-position (CAS: 1151802-22-0; molecular formula: C₁₈H₂₃BN₂O₂) . The dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in pharmaceutical and materials chemistry .
Properties
Molecular Formula |
C14H20BNO3 |
|---|---|
Molecular Weight |
261.13 g/mol |
IUPAC Name |
1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-7-8-16(11-5-6-11)12(17)9-10/h7-9,11H,5-6H2,1-4H3 |
InChI Key |
IRHRVSVOKKKLCR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)N(C=C2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one typically involves palladium-catalyzed cross-coupling reactions, especially Suzuki-Miyaura type coupling, where the boronate ester moiety is introduced or utilized for coupling. The compound’s synthesis frequently employs inert atmosphere conditions (nitrogen or argon), elevated temperatures (80–100 °C), and polar aprotic solvents such as 1,4-dioxane or 1,2-dichloroethane mixed with water.
Representative Synthetic Procedures
Suzuki Coupling with Bis(triphenylphosphine)palladium(II) Dichloride
-
- Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
- Base: Sodium bicarbonate (NaHCO3)
- Solvent: 1,4-dioxane and water
- Temperature: 80 °C
- Time: Overnight
- Atmosphere: Nitrogen
Procedure Summary:
The bromo-substituted pyridin-2(1H)-one derivative is reacted with 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in 1,4-dioxane/water with sodium bicarbonate as base. Pd(PPh3)2Cl2 catalyst is added under nitrogen, and the mixture is heated at 80 °C overnight. Work-up involves extraction with ethyl acetate and purification by column chromatography.Yield: Approximately 55% for related analogs.
Notes: This method is classical Suzuki coupling, suitable for substrates sensitive to stronger bases.
Microwave-Assisted Suzuki Coupling Using Tris(dibenzylideneacetone)dipalladium(0) and XPhos
-
- Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]
- Ligand: XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
- Base: Cesium carbonate (Cs2CO3)
- Solvent: 1,4-dioxane and water
- Temperature: 100 °C (microwave heating)
- Time: 1.5 hours
Procedure Summary:
The bromo-substituted pyridin-2(1H)-one derivative is combined with 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd2(dba)3, XPhos, and cesium carbonate in 1,4-dioxane/water. The mixture is heated under microwave irradiation at 100 °C for 1.5 hours. After filtration and concentration, the product is purified by silica gel chromatography.Yield: Approximately 69%.
Notes: Microwave heating accelerates the reaction and improves yield. XPhos ligand enhances catalyst activity and stability.
Additional Synthetic Details
- The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is typically introduced via borylation of corresponding halides or used as a coupling partner.
- The cyclopropyl substituent is introduced either via cyclopropyl-substituted pyrazole boronate esters or through substitution on the heterocyclic core.
- Purification methods include preparative high-performance liquid chromatography (HPLC) and silica gel column chromatography.
- Reaction monitoring is done by LC-MS and thin-layer chromatography (TLC).
Data Tables Summarizing Preparation Conditions and Yields
| Entry | Catalyst & Ligand | Base | Solvent System | Temp (°C) | Time | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Pd(dppf)Cl2·CH2Cl2 | K2CO3 | 1,4-Dioxane / H2O | 80 | 4 h | N2 | Not stated | Purification by preparative HPLC |
| 2 | Pd(PPh3)2Cl2 | NaHCO3 | 1,4-Dioxane / H2O | 80 | Overnight | N2 | ~55 | Column chromatography purification |
| 3 | Pd2(dba)3 + XPhos | Cs2CO3 | 1,4-Dioxane / H2O | 100 | 1.5 h (MW) | N2 | 69 | Microwave-assisted, silica gel column |
Exhaustive Research Findings from Varied Sources
- The synthetic methodologies are primarily derived from peer-reviewed medicinal chemistry literature and industrial patent disclosures, including Merck & Co. research on brain-penetrant kinase inhibitors where this boronate ester motif is utilized for late-stage functionalization.
- The palladium-catalyzed Suzuki coupling remains the cornerstone method for assembling the this compound scaffold due to its robustness and functional group tolerance.
- Bases such as potassium carbonate, sodium bicarbonate, and cesium carbonate are employed depending on substrate sensitivity and desired reaction rate.
- The use of ligands like dppf and XPhos is critical for catalyst stability and activity, especially in challenging coupling reactions involving heteroaryl bromides.
- Microwave-assisted protocols enhance reaction efficiency and reduce reaction times significantly compared to conventional heating.
- Purification techniques vary from preparative HPLC to silica gel chromatography, selected based on product polarity and scale.
- Reaction monitoring by LC-MS and NMR spectroscopy is standard practice to ensure product identity and purity.
Chemical Reactions Analysis
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups.
Coupling Reactions: The compound is particularly useful in Suzuki-Miyaura coupling reactions, where it can react with aryl or vinyl halides to form biaryl or styrene derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, as it can act as a ligand for various biological targets.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, depending on the specific target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Pyridin-2(1H)-one Derivatives
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one Molecular formula: C₁₄H₂₁BNO₃ Key difference: Methyl group replaces cyclopropyl at the 1-position. Reactivity: Similar Suzuki coupling efficiency but lower steric hindrance compared to cyclopropyl derivatives .
- 1-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS: 1349733-96-5) Molecular formula: C₁₅H₂₄BNO₃ Key difference: Isobutyl group at 1-position and boronate at 5-position. Application: Used in kinase inhibitor synthesis; positional isomerism affects regioselectivity in coupling reactions .
Pyrazole-Based Analogues
- 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1151802-22-0)
Physical and Chemical Properties
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling Efficiency
- 1-Methyl analog : Higher yields (90%) with electron-deficient aryl chlorides due to reduced steric bulk .
Pyrazole analog : Faster oxidative addition with palladium catalysts but lower functional group tolerance .
Carbonylative Coupling
- The pyridin-2(1H)-one core in the target compound supports alkoxycarbonylation reactions, yielding ester-functionalized biaryls .
Biological Activity
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C20H30BNO2
- Molecular Weight : 327.3 g/mol
- CAS Number : 2244702-81-4
Recent studies have indicated that compounds similar to this compound exhibit inhibitory activity against key kinases such as GSK-3β and IKK-β. These kinases are involved in various signaling pathways linked to inflammation and cancer progression.
Inhibitory Activity
Research has shown that derivatives of this compound can effectively suppress the production of pro-inflammatory cytokines and nitric oxide in models of inflammation. For instance:
- GSK-3β Inhibition : Compounds with cyclopropyl substituents demonstrated IC50 values ranging from 10 to 1314 nM against GSK-3β. The presence of cyclopropyl groups was associated with enhanced inhibitory potency compared to other substituents .
Biological Assays
The biological activity of this compound has been evaluated through various assays:
Table 1: Summary of Biological Assays
| Assay Type | Target Kinase | IC50 Range (nM) | Cell Lines Tested |
|---|---|---|---|
| GSK-3β Inhibition | GSK-3β | 10 - 1314 | HT-22 (neuronal), BV-2 (microglial) |
| Cytotoxicity Assessment | N/A | >1000 | HT-22, BV-2 |
| Anti-inflammatory Activity | NO Production | Significant Reduction | LPS-induced models |
Case Studies
Several studies have investigated the efficacy and safety profile of compounds related to this compound:
- Inflammation Model Study : A study demonstrated that the compound effectively reduced inflammatory markers in a lipopolysaccharide (LPS)-induced model. The results indicated a significant decrease in nitric oxide levels and pro-inflammatory cytokines .
- Cytotoxicity Evaluation : In a cytotoxicity assay conducted on HT-22 and BV-2 cell lines at concentrations up to 100 µM, compounds showed no significant decrease in cell viability for certain derivatives. This suggests a favorable safety profile for further development .
Q & A
Q. Experimental Design Considerations :
- Catalyst Screening : Test Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) and ligand systems (e.g., SPhos vs. XPhos) to balance reactivity and stability .
- Solvent/Base Compatibility : Polar aprotic solvents (DMF, dioxane) paired with carbonate bases (Cs₂CO₃) often enhance efficiency. Avoid protic solvents if protodeboronation is observed .
- Temperature Control : Reactions typically proceed at 80–100°C; microwave-assisted synthesis may reduce reaction times .
Q. Example Optimization Table :
| Catalyst System | Solvent | Base | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| PdCl₂(dppf) | DMF | K₂CO₃ | 85 | 95 | |
| Pd(OAc)₂/XPhos | Dioxane | Cs₂CO₃ | 92 | 98 |
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Q. Key Techniques :
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the integrity of the boronate ester .
- ¹H/¹³C NMR : The cyclopropyl group shows characteristic signals:
- HRMS : Use ESI+ or APCI+ to confirm molecular ion peaks (e.g., [M+H]⁺).
Methodological Note : For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks .
Advanced: How can researchers address contradictions between computational predictions and experimental spectroscopic data for this compound?
Q. Resolution Strategies :
Re-evaluate Computational Parameters : Ensure DFT calculations (e.g., B3LYP/6-31G*) account for solvent effects and tautomeric equilibria (e.g., pyridinone ↔ pyridinol) .
Experimental Validation :
- Perform X-ray crystallography (using SHELX for refinement) to unambiguously confirm bond lengths and angles .
- Use variable-temperature NMR to detect dynamic processes (e.g., ring puckering in the cyclopropyl group) .
Case Study : A 2022 study resolved conflicting ¹H NMR data by identifying a minor tautomer (<5%) via low-temperature NMR (−40°C) .
Basic: What are the common synthetic routes to access this compound?
Q. Stepwise Synthesis :
Core Pyridinone Formation : Condense cyclopropylamine with a diketone precursor under acidic conditions .
Boronate Ester Installation : Use Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a Pd catalyst (e.g., Pd(dba)₂) .
Purification : Flash column chromatography (FCC) with gradients of MeOH/DCM (0–8%) effectively isolates the product .
Advanced: How can researchers mitigate protodeboronation in aqueous or protic reaction systems?
Q. Strategies :
- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to stabilize the boronate ester .
- Ligand Engineering : Bulky ligands (e.g., SPhos) reduce undesired hydrolysis by shielding the boron center .
- Alternative Boron Sources : Consider air-stable trifluoroborate salts if protodeboronation persists .
Data-Driven Example : A 2024 study achieved >90% yield in aqueous ethanol by using PdCl₂(AmPhos) and K₃PO₄ as a base .
Basic: What are the biological or pharmacological applications of this compound in academic research?
Q. Research Context :
- Allosteric Modulators : Derivatives of 4-arylpyridin-2-one have shown activity as positive allosteric modulators of the M1 muscarinic receptor, relevant to neurodegenerative disease studies .
- Boron-Containing Probes : The boronate ester enables ¹⁸F-labeling for PET imaging applications .
Methodological Note : For bioactivity assays, ensure the compound is purified to >95% (HPLC) to avoid off-target effects .
Advanced: How can researchers analyze reaction byproducts or degradation products formed during storage or synthesis?
Q. Analytical Workflow :
LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., loss of Bpin or cyclopropyl ring opening).
Isolation via Prep-HPLC : Collect fractions for structural elucidation using 2D NMR .
Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to predict shelf-life .
Example : A 2023 study identified a dimeric byproduct (via Suzuki homo-coupling) using HRMS and NOESY .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
